molecular formula C15H9Cl2N3O3 B11545286 5-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-2,3-dihydrophthalazine-1,4-dione

5-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-2,3-dihydrophthalazine-1,4-dione

Katalognummer B11545286
Molekulargewicht: 350.2 g/mol
InChI-Schlüssel: NVVGACJMLPPTKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-2,3-dihydrophthalazine-1,4-dione is a complex organic compound known for its unique chemical structure and properties. This compound is a derivative of phthalazine and is characterized by the presence of dichloro and hydroxyphenyl groups, which contribute to its distinct chemical behavior.

Vorbereitungsmethoden

The synthesis of 5-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-2,3-dihydrophthalazine-1,4-dione typically involves a multi-step process. The initial step often includes the preparation of 3,5-dichloro-2-hydroxybenzaldehyde, which is then reacted with 5-amino-2,3-dihydrophthalazine-1,4-dione under specific conditions to form the desired compound. The reaction conditions usually involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Analyse Chemischer Reaktionen

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the dichloro and hydroxyphenyl groups, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

5-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-2,3-dihydrophthalazine-1,4-dione has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-2,3-dihydrophthalazine-1,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved may include oxidative stress responses, signal transduction, and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Compared to other similar compounds, 5-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-2,3-dihydrophthalazine-1,4-dione stands out due to its unique combination of dichloro and hydroxyphenyl groups. Similar compounds include:

    5-amino-2,3-dihydrophthalazine-1,4-dione: Known for its chemiluminescent properties.

    2-phenyl-2,3-dihydrophthalazine-1,4-dione: Used in selective synthesis reactions.

    3-nitrophthalic acid derivatives: Employed in various organic synthesis processes .

Eigenschaften

Molekularformel

C15H9Cl2N3O3

Molekulargewicht

350.2 g/mol

IUPAC-Name

5-[(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-2,3-dihydrophthalazine-1,4-dione

InChI

InChI=1S/C15H9Cl2N3O3/c16-8-4-7(13(21)10(17)5-8)6-18-11-3-1-2-9-12(11)15(23)20-19-14(9)22/h1-6,21H,(H,19,22)(H,20,23)

InChI-Schlüssel

NVVGACJMLPPTKE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)N=CC3=C(C(=CC(=C3)Cl)Cl)O)C(=O)NNC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.